N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide
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Overview
Description
N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide is a complex organic compound that features a cyano group, a thiophene ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide typically involves the reaction of a thiophene derivative with a cyanoacetamide derivative. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the reaction can be carried out by heating the reactants in a solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the nitrophenyl group can participate in electron transfer processes. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide: Another cyanoacetamide derivative with different substituents.
2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide: A compound with a similar thiophene and nitrophenyl structure.
Properties
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-4-(4-nitroanilino)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-10-15(12-7-9-24-11-12)19-16(21)2-1-8-18-13-3-5-14(6-4-13)20(22)23/h3-7,9,11,15,18H,1-2,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKUASRJXFJAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCC(=O)NC(C#N)C2=CSC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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